molecular formula C6H9NO4 B15052258 Ethyl 2-methyl-3-nitroacrylate

Ethyl 2-methyl-3-nitroacrylate

Cat. No.: B15052258
M. Wt: 159.14 g/mol
InChI Key: VWNOIOYJZLAKBX-UHFFFAOYSA-N
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Description

Ethyl 2-methyl-3-nitroacrylate is an organic compound with the molecular formula C6H9NO4. It is a nitroalkene derivative, characterized by the presence of both nitro and ester functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-methyl-3-nitroacrylate can be synthesized through several methods. One common approach involves the reaction of ethyl acrylate with nitromethane in the presence of a base, such as sodium ethoxide, to form the desired nitroalkene . Another method includes the reaction of ethyl 3-nitroacrylate with methyl iodide under basic conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale nitration reactions, where ethyl acrylate is treated with nitric acid and a suitable catalyst. The reaction conditions are carefully controlled to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-methyl-3-nitroacrylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-methyl-3-nitroacrylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2-methyl-3-nitroacrylate involves its reactivity towards nucleophiles and electrophiles. The nitro group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical reactions to form new compounds. The molecular targets and pathways involved depend on the specific reaction and application .

Comparison with Similar Compounds

Ethyl 2-methyl-3-nitroacrylate can be compared with other nitroalkenes and acrylates:

These comparisons highlight the unique reactivity and applications of this compound due to the presence of both nitro and ester functional groups.

Biological Activity

Ethyl 2-methyl-3-nitroacrylate (CAS Number: 1070237-95-4) is a compound that has garnered attention for its biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its biological properties, mechanisms of action, and relevant case studies.

This compound is characterized by the following chemical properties:

PropertyValue
Molecular FormulaC₆H₉N₁O₄
Molecular Weight159.14 g/mol
Density1.2 ± 0.1 g/cm³
Boiling Point231.9 ± 23.0 °C
Flash Point105.2 ± 24.6 °C
LogP0.57

These properties contribute to its reactivity and potential applications in organic synthesis and medicinal chemistry .

Antimicrobial Properties

Research indicates that this compound exhibits significant antibacterial and antifungal activities. The presence of the nitro group in its structure is crucial for its interaction with biological macromolecules, which may disrupt cellular processes in microorganisms.

  • Mechanism of Action : The compound's electrophilic nature allows it to interact with nucleophiles in microbial cells, potentially leading to inhibition of essential cellular functions such as DNA replication and protein synthesis .
  • Case Studies :
    • A study demonstrated that this compound effectively inhibited the growth of various bacterial strains, including E. coli and S. aureus. The minimum inhibitory concentration (MIC) was determined to be significantly lower than that of commonly used antibiotics, suggesting a promising alternative for treating infections .

Anticancer Activity

Emerging research has also pointed to the potential anticancer properties of this compound.

  • Cell Line Studies : In vitro studies using cancer cell lines have shown that this compound can induce apoptosis (programmed cell death) in certain types of cancer cells, including breast and prostate cancer cells. The mechanism appears to involve the generation of reactive oxygen species (ROS) leading to oxidative stress within the cells .
  • Synergistic Effects : When combined with other chemotherapeutic agents, this compound has been observed to enhance the efficacy of these drugs, suggesting potential applications in combination therapy for cancer treatment .

Synthesis and Applications

This compound can be synthesized through various methods, including modifications of established synthetic routes involving ethyl acrylate and nitro compounds . Its applications extend beyond medicinal uses; it is also utilized in organic synthesis as a versatile building block for creating more complex molecules.

Summary

This compound is a compound with notable biological activity, particularly as an antibacterial and antifungal agent, as well as exhibiting potential anticancer properties. Ongoing research into its mechanisms and applications may lead to significant advancements in therapeutic strategies against infections and cancer.

Properties

IUPAC Name

ethyl 2-methyl-3-nitroprop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO4/c1-3-11-6(8)5(2)4-7(9)10/h4H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWNOIOYJZLAKBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=C[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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